Home > Products > Screening Compounds P8857 > (5-Bromobenzo[d]isoxazol-3-yl)methanamine
(5-Bromobenzo[d]isoxazol-3-yl)methanamine - 748075-53-8

(5-Bromobenzo[d]isoxazol-3-yl)methanamine

Catalog Number: EVT-1779537
CAS Number: 748075-53-8
Molecular Formula: C8H7BrN2O
Molecular Weight: 227.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine

1.1 Compound Description: This bicyclic diamino scaffold is designed to stabilize parallel turn conformations in peptides. Its synthesis involves a [, ]-dipolar cycloaddition reaction between an enantiopure L-phenylalanine-derived nitrile oxide and N-benzyl-3-pyrroline. []

1.2 Relevance: This compound shares a similar bicyclic framework with (5-Bromobenzo[d]isoxazol-3-yl)methanamine, incorporating both an isoxazole ring and a methanamine substituent. The difference lies in the fused ring system, with the related compound containing a pyrrolidine ring instead of a benzene ring. Both compounds demonstrate the versatility of incorporating isoxazole rings within larger frameworks for specific applications.

(5-Amino-3-phenyl-1,2,4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone

2.1 Compound Description: This compound is a potent anticonvulsant agent, exhibiting significant activity in the maximal electroshock (MES) test. Its mechanism of action is proposed to involve sodium channel blocking activity. []

2.2 Relevance: This compound highlights the potential of incorporating the benzo[d]isoxazole core found in (5-Bromobenzo[d]isoxazol-3-yl)methanamine within larger, more complex structures with significant biological activity. Though not directly modifying the methanamine group, this example showcases the potential for exploring diverse substitutions on the benzo[d]isoxazole scaffold for developing pharmaceutical agents.

(S)-5-Methoxymethyl-3-[6-(4,4,4-trifluorobutoxy)benzo[d]isoxazol-3-yl]oxazolidin-2-one (SL25.1188)

3.1 Compound Description: SL25.1188 is a selective and competitive monoamine oxidase-B (MAO-B) inhibitor. It exhibits potent inhibition in both human and rat brain tissue, making it a promising candidate for imaging MAO-B with positron emission tomography (PET). [, , ]

3.2 Relevance: This compound shares the core benzo[d]isoxazole structure with (5-Bromobenzo[d]isoxazol-3-yl)methanamine, emphasizing the significance of this scaffold in medicinal chemistry. The presence of a trifluorobutoxy substituent at the 6-position of the benzo[d]isoxazole ring in SL25.1188, compared to the bromine substituent in the target compound, highlights the possibility of incorporating diverse functionalities at this position to modulate biological activity. , ,

N-(5-(tert-butyl)isoxazol-3-yl)-N′-phenylurea Analogs

4.1 Compound Description: This series of compounds shows inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and exhibits antiproliferative effects against MV4-11 cells (an acute myeloid leukemia cell line). []

4.2 Relevance: Although these compounds do not directly contain the benzo[d]isoxazole core, they highlight the broader relevance of isoxazole derivatives in medicinal chemistry, particularly for targeting kinases and exhibiting anticancer activity. This suggests that exploring modifications of (5-Bromobenzo[d]isoxazol-3-yl)methanamine, particularly incorporating urea functionalities, could lead to compounds with interesting biological profiles.

7-(4-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butoxy)-4-methyl-8-chloro-2H-chromen-2-one

5.1 Compound Description: This compound displays potent multi-receptor binding affinity for dopamine D2, D3, and serotonin 5-HT1A and 5-HT2A receptors, demonstrating potential as a novel antipsychotic agent. Preclinical studies indicate its efficacy in alleviating schizophrenia-like symptoms with a lower risk of adverse effects compared to existing treatments. []

5.2 Relevance: This compound highlights the successful incorporation of a 6-halogenated benzo[d]isoxazole moiety, closely resembling the (5-Bromobenzo[d]isoxazol-3-yl)methanamine core, into a larger molecular framework. This inclusion contributes significantly to the compound's multi-receptor binding profile, further validating the potential of exploring structural variations around the (5-Bromobenzo[d]isoxazol-3-yl)methanamine scaffold for developing novel therapeutics, particularly those targeting the central nervous system.

(R)-4-((4-((4-(Tetrahydrofuran-3-yloxy)benzo[d]isoxazol-3-yloxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4

6.1 Compound Description: This compound acts as a partial agonist for the 5-HT4 receptor and is implicated in the treatment of Alzheimer's disease and other neurodegenerative disorders. []

6.2 Relevance: Sharing the benzo[d]isoxazole core with (5-Bromobenzo[d]isoxazol-3-yl)methanamine, this compound further emphasizes the utility of this scaffold in developing central nervous system-active agents. The presence of a tetrahydrofuran-3-yloxy group at the 4-position of the benzo[d]isoxazole ring in this compound, in contrast to the bromine substituent in the target compound, demonstrates the potential for diverse substitutions at this position to achieve desired pharmacological profiles.

Properties

CAS Number

748075-53-8

Product Name

(5-Bromobenzo[d]isoxazol-3-yl)methanamine

IUPAC Name

(5-bromo-1,2-benzoxazol-3-yl)methanamine

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

InChI

InChI=1S/C8H7BrN2O/c9-5-1-2-8-6(3-5)7(4-10)11-12-8/h1-3H,4,10H2

InChI Key

YQPBSHZZRACKMN-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C(=NO2)CN

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NO2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.